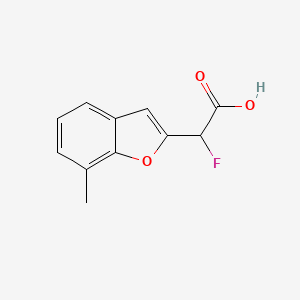

2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid

Description

Properties

Molecular Formula |

C11H9FO3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

2-fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C11H9FO3/c1-6-3-2-4-7-5-8(15-10(6)7)9(12)11(13)14/h2-5,9H,1H3,(H,13,14) |

InChI Key |

DYHYAHIFDMUQKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often involve large-scale synthesis using these protocols to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Based on the search results, here is information regarding the applications of 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid:

2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid is a chemical compound with the molecular formula C11H9FO3 . It features a benzofuran moiety, which is known to exhibit a variety of biological activities. The presence of a fluorine atom in its structure can enhance its binding affinity to biological targets, potentially increasing its pharmacological effects.

Scientific Research Applications

- Antimicrobial Activity: Benzofuran derivatives, including 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid, are recognized for their antimicrobial properties. Related compounds have demonstrated significant activity against various bacterial strains.

- Antifungal Applications: Benzofuranyl acetic acid amides have shown promising antifungal activity against Fusarium oxysporum, suggesting their potential as effective agents in agricultural applications .

- Anti-inflammatory Effects: Some benzofuran derivatives have demonstrated the ability to stabilize red blood cell membranes, indicating potential anti-inflammatory properties.

- Neuroprotective Effects: Research has indicated that compounds similar to 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid may possess neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

- Induction of Apoptosis: Studies have shown that certain benzofuran derivatives can induce apoptosis in human leukemia cells, suggesting their potential in cancer treatment .

Case Studies

- Antimicrobial Study: Benzofuran-pyrazole-based compounds have demonstrated broad-spectrum antimicrobial activity, with notable inhibition against E. coli DNA gyrase B, suggesting potential applications in antibiotic development.

- In Vitro Cytotoxicity: Research involving various benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum, indicating that derivatives could serve as effective agents in agricultural applications .

- Neuroprotective Studies: Investigations into the neuroprotective effects of related benzofurans highlighted their potential in treating conditions like Alzheimer's disease by inhibiting butyrylcholinesterase.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, 3-methylsulfanyl substitution (as in ) introduces a sulfur atom, which may alter redox properties. Methyl vs. Methoxy Groups: The 7-methyl group in the target compound provides steric hindrance without significant electronic effects, whereas methoxy groups (e.g., in ) increase polarity and hydrogen-bonding capacity.

Difluoro substitution (6,7-diF in ) amplifies this effect, improving lipophilicity for membrane permeability in drug design.

Applications: Adsorption: Acetic acid-modified biochars (e.g., ASBB in ) demonstrate enhanced uranium adsorption due to carboxyl (-COOH) groups. Fluorinated derivatives like the target compound may exhibit similar adsorption mechanisms but with modified kinetics due to fluorine’s electronegativity. Pharmaceutical Potential: The methoxyphenyl and acetyl substituents in suggest roles in targeting specific enzymes, while the target compound’s simpler structure may favor metabolic stability.

Research Findings and Mechanistic Insights

Adsorption Studies

- Acetic acid-functionalized biochars (ASBB) achieve 97.8% uranium removal at pH 6.0, attributed to monodentate coordination between U(VI) and -COO⁻ groups . Fluorinated analogs may enhance adsorption via stronger electrostatic interactions, though this remains unexplored in the provided evidence.

Biological Activity

2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid is a benzofuran derivative characterized by its unique structural features, including a fluorine atom and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid is C_{12}H_{11}F O_{2}, with a molecular weight of approximately 208.16 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Antimicrobial Activity

Benzofuran derivatives, including 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains and fungi.

Minimum Inhibitory Concentrations (MICs) for selected strains are presented in the following table:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives have also been explored, with studies showing that these compounds can stabilize red blood cell membranes, thus reducing hemolysis induced by various agents. The percentage of membrane stabilization for related compounds ranged from 86.70% to 99.25% , suggesting a strong potential for therapeutic applications in inflammatory conditions .

Anticancer Activity

Preliminary studies indicate that compounds similar to 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid may possess anticancer properties through their ability to interact with biological macromolecules involved in cancer pathways. The unique structural features of this compound may enhance its binding affinity to specific enzymes and receptors implicated in tumor growth and proliferation .

The mechanism by which 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid exerts its biological effects is linked to its ability to bind to specific biological targets, such as enzymes and receptors involved in disease pathways. The presence of fluorine is believed to enhance the binding affinity compared to non-fluorinated analogs, potentially leading to improved efficacy in inhibiting target proteins .

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

- Antimicrobial Study : A study reported that various benzofuran derivatives showed excellent antibacterial activity against multiple strains, with some compounds exhibiting zones of inhibition comparable to standard antibiotics like ampicillin .

- Cytotoxicity Assay : In vitro cytotoxicity assays demonstrated that certain benzofuran compounds inhibited cancer cell lines effectively, suggesting their potential as chemotherapeutic agents .

- In Silico Studies : Computational modeling has indicated favorable interactions between benzofuran derivatives and their biological targets, supporting experimental findings regarding their efficacy .

Q & A

Q. What is the optimal synthetic route for 2-fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid?

Methodological Answer: The compound can be synthesized via alkaline hydrolysis of its ester precursor. A representative procedure involves:

- Refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide (KOH) in a methanol/water mixture (1:1 v/v) for 5 hours.

- Acidifying the aqueous layer with concentrated HCl to pH 1, followed by extraction with chloroform.

- Purification via column chromatography using ethyl acetate as the eluent, yielding a colorless solid (82% yield, m.p. 436–437 K) . Critical Note: Ensure rigorous drying (e.g., MgSO₄) and monitor reaction progress via TLC (Rf = 0.65 in ethyl acetate).

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed:

- Crystallize the compound from a benzene solution via slow evaporation.

- Collect diffraction data using a suitable X-ray source (e.g., Mo-Kα radiation).

- Refine the structure using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific safety data for this compound is limited, general precautions for aromatic carboxylic acids include:

- Use PPE (gloves, goggles) to avoid inhalation/skin contact.

- In case of exposure:

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Skin/Eye Contact: Rinse with soap/water or saline for 15 minutes.

- Ingestion: Rinse mouth and seek medical attention .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen, methylsulfanyl) influence the solid-state packing of benzofuran-acetic acid derivatives?

Methodological Answer: Substituents impact crystal packing via steric and electronic effects:

- Halogens (e.g., fluorine): Increase polarity, enhancing intermolecular hydrogen bonding (O–H···O) and dimer formation.

- Methylsulfanyl groups: Introduce steric bulk, potentially disrupting π-π stacking but enabling sulfur-based interactions (e.g., C–H···S).

- Comparative analysis of isostructural analogs (e.g., 5-chloro vs. 5-fluoro derivatives) via SC-XRD reveals deviations in dihedral angles and hydrogen-bond geometries .

Q. How can researchers assess the pharmacological potential of this compound?

Methodological Answer: Design assays based on benzofuran derivatives' known bioactivities:

- Antibacterial/Antifungal: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Antitumor: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Mechanistic Studies: Molecular docking to predict interactions with targets like DNA topoisomerases or microbial enzymes .

Q. How are contradictory crystallographic data resolved during refinement?

Methodological Answer: Address discrepancies using:

- SHELXL Constraints: Apply riding models for H-atoms and isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq of parent atom).

- Hydrogen-Bond Validation: Cross-check bond lengths (e.g., O–H···O ≈ 2.6–2.8 Å) and angles (>120°) against databases (e.g., Cambridge Structural Database).

- Twinned Data Handling: Use SHELXE for iterative phasing in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.